Product packaging for kaempferol 3-O-beta-D-xyloside(Cat. No.:)

kaempferol 3-O-beta-D-xyloside

Cat. No.: B1256244
M. Wt: 418.3 g/mol
InChI Key: RNVUDWOQYYWXBJ-BWYUNELBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Phytochemistry and Biomedical Research

The study of plant chemicals, or phytochemistry, has identified thousands of different flavonoids. nih.gov These compounds are of significant interest to scientists due to their wide range of biological activities. nih.govnih.gov Research has explored the potential health benefits of flavonoids, including their antioxidant, anti-inflammatory, and other properties. nih.govmdpi.com

In plants, flavonoids contribute to pigmentation, protect against UV radiation, and help defend against pathogens. mdpi.comresearchgate.net In biomedical research, scientists are investigating how these compounds may impact human health. nih.govmdpi.com

Academic Context and Research Focus on Kaempferol (B1673270) 3-O-beta-D-xyloside

Kaempferol 3-O-beta-D-xyloside is a specific kaempferol glycoside that has been identified in various plants. nih.gov It is formed when a xylose sugar molecule attaches to the kaempferol molecule at a specific position. The unique structure of this compound has led to research into its specific biological properties.

This particular glycoside has been isolated from plants such as Solenostemma argel and has been the subject of studies investigating its antioxidant and antibacterial activities. researchgate.net The focus of research on this compound aims to understand its individual characteristics and potential applications, separate from its more common parent compound, kaempferol.

Table 1: Investigated Biological Activities of this compound

Biological Activity Research Focus Key Findings
Antioxidant ActivityInvestigating the compound's ability to neutralize free radicals.Studies have shown moderate radical scavenging activity. researchgate.net
Antibacterial ActivityExamining the compound's effectiveness against various bacteria.Research indicates activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Enzyme InhibitionExploring the compound's potential to inhibit specific enzymes.Computational studies suggest it may act as an inhibitor for certain enzymes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O10 B1256244 kaempferol 3-O-beta-D-xyloside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O10

Molecular Weight

418.3 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15+,17-,20+/m1/s1

InChI Key

RNVUDWOQYYWXBJ-BWYUNELBSA-N

SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Natural Occurrence and Biosynthesis

Botanical Sources and Distribution of Kaempferol (B1673270) 3-O-beta-D-xyloside and Related Glycosides

Kaempferol 3-O-beta-D-xyloside is a naturally occurring chemical compound found in a variety of plants. It is a glycoside of kaempferol, a common flavonol. ebi.ac.uk

Identification in Specific Plant Families and Species

Research has identified this compound in several plant species across different families. For instance, it has been isolated from the stems of Solenostemma argel, a plant belonging to the Apocynaceae family. researchgate.net This compound is also reported to be present in Phoebe formosana and Bursera graveolens. nih.gov

Furthermore, a computational study exploring the antidiabetic potential of compounds from Anacardium occidentale (cashew) identified this compound as one of the plant's constituents with potential action against certain therapeutic targets. researchgate.net While many plants contain the base flavonoid, kaempferol, the specific attachment of a xyloside group at the 3-O position is a more distinctive characteristic. ebi.ac.ukmdpi.com Other related glycosides, where different sugars are attached to the kaempferol backbone, are also widespread. For example, various kaempferol glycosides have been found in hybrid Ornithogalum and purple tea plant cultivars (Camellia sinensis). mdpi.comfrontiersin.org

Table 1: Documented Botanical Sources of this compound

Species Name Plant Family
Solenostemma argel Apocynaceae
Phoebe formosana Lauraceae
Bursera graveolens Burseraceae

Geographical and Ecological Distribution of Source Plants

The plants that produce this compound are found in diverse geographical locations. Solenostemma argel, for example, is a desert plant traditionally used in folk medicine in parts of Africa. researchgate.net Anacardium occidentale, the cashew tree, is native to northeastern Brazil but is now widely cultivated in tropical regions across the globe for its nuts.

The production of flavonoids like kaempferol and its glycosides is often influenced by environmental factors. sci-hub.seencyclopedia.pub Plants may synthesize these compounds in specialized tissues as part of their defense mechanisms against stressors such as UV radiation, pathogenic attacks, or predation. sci-hub.seencyclopedia.pub Therefore, the ecological niche of a plant can influence its specific chemical profile, including the presence and concentration of this compound.

Flavonoid Biosynthesis and Glycosylation Pathways

The formation of this compound in plants is a multi-step process involving the convergence of two major metabolic pathways, followed by a specific enzymatic modification.

Precursor Compounds in Shikimate Pathway

The biosynthesis of the core kaempferol structure begins with precursors from two distinct pathways: the shikimate pathway and the acetate (B1210297) pathway. sci-hub.semdpi.com The shikimate pathway is responsible for producing the aromatic amino acid phenylalanine. encyclopedia.pubmdpi.comresearchgate.net Phenylalanine is then converted through a series of enzymatic steps in the general phenylpropanoid pathway to produce p-coumaroyl-CoA. mdpi.comresearchgate.net This molecule serves as the precursor for Ring B and the three-carbon bridge of the flavonoid skeleton. sci-hub.semdpi.com Simultaneously, the acetate pathway provides three molecules of malonyl-CoA, which are used to construct Ring A of the flavonoid. mdpi.com

Table 2: Key Precursors in Kaempferol Biosynthesis

Precursor Compound Originating Pathway Role in Flavonoid Structure
Phenylalanine Shikimate Pathway Ultimate precursor for Ring B and C3-bridge
p-Coumaroyl-CoA Phenylpropanoid Pathway Direct precursor for Ring B and C3-bridge

Enzymatic Mechanisms of Glycoside Formation

Once the aglycone, kaempferol, is synthesized, the final step in forming this compound is glycosylation. This reaction involves the attachment of a sugar moiety to the flavonoid backbone and is catalyzed by a class of enzymes known as glycosyltransferases (GTs). pjmonline.orgmdpi.com Specifically, UDP-glycosyltransferases (UGTs), which belong to the GT1 family, are commonly involved in flavonoid glycosylation. pjmonline.org

In this specific case, the enzyme facilitates the transfer of a xylose sugar from an activated sugar donor, UDP-alpha-D-xylose, to the hydroxyl group at the C-3 position of the kaempferol molecule. pjmonline.orgbrenda-enzymes.org This creates an O-glycosidic bond, resulting in the final product, this compound. pjmonline.orgnih.govbenthamdirect.com The reaction can be summarized as:

UDP-alpha-D-xylose + Kaempferol → UDP + this compound brenda-enzymes.org

These enzymes often exhibit high specificity for the acceptor molecule (the flavonoid), the sugar donor, and the position of attachment. nih.govcas.cz

Interspecies Variation in Glycosidic Profiles

The diversity of flavonoid glycosides found in nature is a direct result of interspecies variation in the expression and function of glycosyltransferases. cas.cz While many plants can produce the same flavonoid aglycone, such as kaempferol, they may possess different sets of UGTs. cas.cz These enzymes can have varying specificities for the sugar molecule they transfer (e.g., glucose, rhamnose, galactose, or xylose) and the position on the flavonoid to which they attach it. pjmonline.orgcas.cz

For example, one plant species might predominantly express a UGT that attaches glucose to the 3-O position of kaempferol, while another, like Solenostemma argel, expresses a UGT specific for UDP-xylose at the same position. researchgate.netpjmonline.org This enzymatic variation leads to the wide array of kaempferol glycosides observed across the plant kingdom, including kaempferol 3-O-glucoside, kaempferol 3-O-rhamnoside, and the subject of this article, this compound. researchgate.netmdpi.comresearchgate.net This variation contributes significantly to the chemical diversity of plant secondary metabolites. cas.cz

Table of Mentioned Compounds

Compound Name
Kaempferol
This compound
Kaempferol 3-O-glucoside
Kaempferol 3-O-rhamnoside
Kaempferol 7-O-β-D-glucopyranose
Phenylalanine
p-Coumaroyl-CoA
Malonyl-CoA
UDP-alpha-D-xylose
UDP-glucose
UDP-rhamnose

In Vivo Metabolism of Kaempferol Glycosides in Biological Systems

Once ingested, kaempferol glycosides, including this compound, undergo extensive metabolism primarily in the intestine and liver. mdpi.com The initial and crucial step in the metabolism of these glycosides is the removal of the sugar moiety, a process known as deglycosylation.

The gut microbiota plays a pivotal role in the biotransformation of dietary flavonoids like kaempferol glycosides. nih.govjmb.or.kr These compounds are typically poorly absorbed in their glycosidic form in the small intestine. mdpi.com Intestinal bacteria possess a wide array of enzymes, such as β-glucosidases and α-rhamnosidases, that are capable of hydrolyzing the glycosidic bonds. mdpi.com This enzymatic action, known as deglycosylation, releases the aglycone, kaempferol, and the sugar moiety. mdpi.comresearchgate.net

The ability to perform O-deglycosylation is widespread among several families of gut bacteria. nih.gov Key bacterial phyla involved in this process are Bacteroidetes and Firmicutes. jmb.or.kr Specific genera and species from families such as Bifidobacteriaceae, Lactobacillaceae, and Lachnospiraceae have been identified as being capable of cleaving the sugar moieties from flavonoid glycosides. nih.govmdpi.com The released kaempferol aglycone can then be absorbed or further metabolized by the gut microbiota. researchgate.net Further microbial degradation can lead to the cleavage of kaempferol's C-ring, resulting in the formation of simpler phenolic compounds like 4-hydroxyphenylacetic acid and phloroglucinol. researchgate.netresearchgate.netacs.org

Table 1: Key Microbial Roles in Kaempferol Glycoside Metabolism

Process Key Microbial Players Enzymes Involved Resulting Products References
Deglycosylation Bacteroides, Lactobacillus, Bifidobacterium β-glucosidases, α-rhamnosidases Kaempferol (aglycone), Sugar moiety nih.gov, jmb.or.kr, mdpi.com
C-ring Cleavage Gut microbiota Not specified 4-hydroxyphenylacetic acid, Phloroglucinol researchgate.net, acs.org, researchgate.net

Following deglycosylation and absorption, the kaempferol aglycone undergoes extensive phase II metabolism, primarily in the enterocytes of the intestinal wall and in the liver. nih.govmdpi.com This process involves conjugation reactions that increase the water solubility of the molecule, facilitating its circulation and excretion. researchgate.netnih.gov The main conjugation reactions are glucuronidation and sulfation. researchgate.netnih.gov

UDP-glucuronosyltransferases (UGTs) are key enzymes that catalyze the attachment of glucuronic acid to kaempferol, with UGT1A9 being a particularly important isoform. nih.govtandfonline.com This results in the formation of various kaempferol glucuronides, such as kaempferol-3-glucuronide (B1261999) and kaempferol-7-glucuronide. nih.govnih.gov In fact, kaempferol-3-glucuronide is often the major metabolite detected in plasma and urine after consumption of kaempferol-containing foods. researchgate.net Sulfotransferases (SULTs) are responsible for sulfation, leading to the formation of kaempferol sulfates. nih.gov Methylation, catalyzed by catechol-O-methyltransferase (COMT), can also occur. mdpi.com

These conjugated metabolites are the primary forms in which kaempferol circulates in the bloodstream. wvu.edunih.gov They are eventually eliminated from the body, mainly through urine and bile. researchgate.netmdpi.com

Table 2: Major Biotransformation Products of Kaempferol

Metabolite Type Specific Examples Enzymes Involved Location of Metabolism References
Glucuronides Kaempferol-3-glucuronide, Kaempferol-7-glucuronide UDP-glucuronosyltransferases (UGTs), e.g., UGT1A9 Small intestine, Liver nih.gov, nih.gov, tandfonline.com
Sulfates Kaempferol sulfates Sulfotransferases (SULTs) Small intestine, Liver nih.gov, nih.gov
Methylated conjugates Isorhamnetin (3'-O-methylated quercetin) Catechol-O-methyltransferase (COMT) Liver mdpi.com, nih.gov
Microbial degradation products 4-hydroxyphenylacetic acid, Phloroglucinol Gut microbiota enzymes Colon researchgate.net, acs.org, researchgate.net

Biological Activities and Underlying Molecular Mechanisms

Antioxidant Activity Investigations

The antioxidant properties of kaempferol (B1673270) 3-O-beta-D-xyloside have been inferred from studies on plant extracts containing the compound and through the well-established antioxidant nature of its structural class.

Mechanisms of Free Radical Scavenging

Flavonoids are renowned for their ability to neutralize harmful free radicals. This capacity is largely attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS). researchgate.net The primary mechanisms include hydrogen atom transfer (HAT) and single-electron transfer (SET). researchgate.net

Kaempferol 3-O-beta-D-xyloside has been identified as a constituent in various plant extracts that demonstrate significant free radical scavenging capabilities in chemical assays. researchgate.netscialert.net For instance, extracts containing this compound have been tested for their ability to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). nih.govmdpi.com While these studies confirm the antioxidant potential of the extracts, specific IC50 values for the isolated this compound are not always detailed. It is a general observation that the glycosylation of flavonoids can sometimes lead to a lower radical scavenging capacity compared to the aglycone form, in this case, kaempferol. researchgate.net

Modulation of Cellular Oxidative Stress Pathways

Beyond direct radical scavenging, flavonoids can influence endogenous antioxidant defense systems. Studies on kaempferol and its related glycosides show they can activate key signaling pathways that protect cells from oxidative stress. One of the most significant is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the increased production of a suite of protective enzymes.

For example, research on the related compound kaempferol-3-O-β-d-glucuronate demonstrated an upregulation of the Nrf2/heme oxygenase-1 (HO-1) signaling cascade in BV2 microglial cells. nih.gov Similarly, kaempferol itself has been shown to modulate this pathway. mdpi.com This mechanism enhances the cell's ability to neutralize ROS and mitigate damage. While not yet demonstrated specifically for this compound, this represents a likely and significant mechanism for its antioxidant activity.

In Vitro Cellular Models for Antioxidant Effects

To understand the biological relevance of a compound's antioxidant activity, researchers employ various in vitro cellular models. These models allow for the study of the compound's effects on cells under oxidative stress. For related kaempferol glycosides, several cell lines have been utilized. For instance, kaempferol-3-O-α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside showed inhibitory activity against free radical formation in a human leukemia (HL-60) cell culture system. medchemexpress.com In another study, kaempferol-3-O-β-d-glucuronate was shown to decrease ROS in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a model for neuroinflammation. nih.gov Although this compound has been identified in extracts tested on cell lines like A549 (lung cancer) and A375 (melanoma), studies focusing specifically on its antioxidant effects in these or other cellular models are limited. nih.govpreprints.org

Preclinical In Vivo Models for Oxidative Damage Mitigation

Animal models provide crucial insights into how a compound may mitigate oxidative damage within a whole organism. A study on a complex kaempferol glycoside, kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside, used a model of carbon tetrachloride (CCl4)-induced liver toxicity in mice. nih.gov Administration of the compound was found to suppress the oxidative status by significantly increasing the hepatic activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). nih.gov This demonstrates a protective effect against chemically induced organ damage. While this provides a strong precedent, similar preclinical in vivo studies specifically investigating this compound are needed to confirm its efficacy.

Anti-inflammatory Activity Studies

Inflammation is a critical biological response that, when dysregulated, contributes to numerous chronic diseases. Flavonoids are well-documented anti-inflammatory agents, and compounds related to this compound have been extensively studied in this context.

Inhibition of Inflammatory Mediators and Cytokines

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory signaling molecules. Research on various kaempferol 3-O-glycosides has consistently shown potent inhibitory effects on these pathways, particularly in macrophage cell lines like RAW264.7, which are often used to model the inflammatory response.

Studies on kaempferol-3-O-β-rutinoside and kaempferol-3-O-β-d-glucuronide have demonstrated that these molecules can significantly reduce the production of nitric oxide (NO) when the macrophages are stimulated with LPS. nih.govmedchemexpress.com This effect is often accompanied by the downregulation of the enzyme responsible for its production, inducible nitric oxide synthase (iNOS). nih.govmedchemexpress.com

Furthermore, these related glycosides have been shown to decrease the expression and release of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.govmedchemexpress.com They also inhibit cyclooxygenase-2 (COX-2), an enzyme that produces prostaglandins (B1171923) involved in the inflammatory response. nih.govmdpi.commedchemexpress.com These effects are typically mediated through the inhibition of key inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), and signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov While direct evidence for this compound is still emerging, the consistent findings for its close structural analogues strongly suggest it possesses similar anti-inflammatory potential.

Table 1: Investigated Biological Activities of Kaempferol Glycosides

Biological Activity Compound/Extract Model System Key Findings Reference
Antioxidant Extract containing this compound DPPH/ABTS Assays Demonstrated free radical scavenging activity. researchgate.netnih.gov
Antioxidant Kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside CCl4-induced mice Increased activity of SOD, GSH-Px, CAT enzymes in the liver. nih.gov
Anti-inflammatory Kaempferol-3-O-β-rutinoside LPS-stimulated RAW264.7 cells Inhibited NO, TNF-α, IL-6 production. nih.gov
Anti-inflammatory Kaempferol-3-O-β-d-glucuronide LPS-stimulated BV2 cells Inhibited NO, IL-6, TNF-α, iNOS, COX-2; Upregulated Nrf2/HO-1 pathway. nih.gov
Anti-inflammatory Kaempferol-3-O-β-d-glucuronide LPS-stimulated RAW264.7 cells Inhibited IL-1β, TNF-α, IL-6; Inhibited gene expression of COX-2, iNOS. medchemexpress.com

Modulation of Cyclooxygenase (COX) Enzymes

Intervention in Inflammatory Cell Signaling Cascades

The anti-inflammatory effects of flavonoids are often mediated through their interaction with critical intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.

Studies on other kaempferol glycosides have demonstrated potent inhibitory effects on these cascades. For example, kaempferol-3-O-β-rutinoside has been found to suppress the activation of NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This suppression leads to a downstream reduction in the production of inflammatory mediators. nih.gov Likewise, kaempferol-3-O-β-d-glucuronate has been observed to inhibit the phosphorylation of NF-κB p65 and downregulate phosphorylated MAPKs in microglial cells. medchemexpress.comnih.gov Given the shared kaempferol backbone, it is plausible that this compound exerts anti-inflammatory effects through similar interventions in these key signaling cascades.

In Vitro and Preclinical In Vivo Anti-inflammatory Models

Specific in vitro and preclinical in vivo anti-inflammatory studies on this compound are currently lacking in the scientific literature. However, the broader class of kaempferol and its glycosides has been the subject of numerous such investigations. For instance, kaempferol itself has demonstrated anti-inflammatory properties in various models. mdpi.com Kaempferol-3-O-β-d-glucuronide has shown anti-inflammatory effects in a mouse model of LPS-induced inflammation. medchemexpress.com These studies on related compounds provide a strong rationale for future research to evaluate this compound in similar experimental setups to determine its specific anti-inflammatory efficacy.

Antidiabetic Potential Research

The potential of this compound in the context of diabetes has been explored, primarily through computational studies, with promising indications of its ability to interact with enzymes crucial for glucose metabolism.

Antidiabetic Potential Research

Regulation of Glucose Metabolism-Related Enzymes (e.g., GFAT1, DPP-4)

Computational research has identified this compound as a potential modulator of key enzymes in glucose metabolism. A molecular docking study investigated the binding affinity of several phytochemicals against glutamine-fructose-6-phosphate amidotransferase 1 (GFAT1) and dipeptidyl peptidase-4 (DPP-4), both of which are therapeutic targets for diabetes. nih.gov The study revealed that this compound exhibited a high binding affinity for GFAT1. nih.gov GFAT1 is the rate-limiting enzyme in the hexosamine biosynthesis pathway, which is implicated in insulin (B600854) resistance.

The same study also predicted the inhibitory concentration (pIC50) of this compound for both DPP-4 and GFAT1. nih.gov DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for enhancing glucose-dependent insulin secretion. nih.gov The inhibition of DPP-4 is a validated strategy for managing type 2 diabetes.

Target EnzymeFindingReference
GFAT1High binding affinity in molecular docking studies. nih.gov
DPP-4Predicted inhibitory activity (pIC50 of 5.076) in a computational model. nih.gov

Molecular Mechanisms Affecting Insulin Signaling Pathways

Direct experimental evidence detailing the effects of this compound on insulin signaling pathways is not yet available. However, research on the aglycone kaempferol and other glycoside derivatives offers insights into potential mechanisms. Kaempferol has been shown to improve insulin signaling. frontiersin.org For example, kaempferol 3-neohesperidoside stimulates glycogen (B147801) synthesis in rat soleus muscle through pathways involving phosphatidylinositol 3-kinase (PI3K) and MAPK. nih.gov Another related compound, kaempferol-3-O-β-d-glucuronide, has been demonstrated to activate the AKT/GSK3β signaling pathway, which plays a crucial role in glucose metabolism. medchemexpress.com These findings suggest that this compound might positively influence insulin sensitivity by modulating these critical signaling molecules, a hypothesis that awaits experimental validation.

Preclinical In Vivo Models for Antidiabetic Effects

Preclinical research suggests a potential role for kaempferol and its glycosides in managing diabetes. While comprehensive in vivo studies on this compound are limited, it has been identified as a compound with potential antidiabetic action.

A ligand-based prediction model identified this compound as having potential action against glutamine-fructose-6-phosphate aminotransferase 1 (GFAT1) and dipeptidyl peptidase-4 (DPP-4), which are two promising therapeutic targets for the management of diabetes mellitus. mdpi.com Furthermore, some preclinical in vivo studies have noted the hypoglycemic action of this compound. sid.ir

In studies involving the aglycone, kaempferol demonstrated significant antidiabetic effects in streptozotocin (B1681764) (STZ)-induced diabetic rat models. mattioli1885journals.com Administration of kaempferol was found to decrease plasma glucose levels and increase insulin levels. mattioli1885journals.com It also exerted a hypolipidemic effect in these diabetic models. mattioli1885journals.com The proposed mechanisms include improving insulin-stimulated glucose uptake in adipocytes and protecting pancreatic β-cells from oxidative damage. mattioli1885journals.com

Anticancer and Antitumor Research

The anticancer properties of the flavonoid kaempferol are extensively documented across numerous studies. nih.gov These investigations reveal that kaempferol exerts its antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in cancer cells. nih.govnih.gov Research into the specific anticancer activities of this compound is less extensive, but the activities of its parent compound provide a strong foundation for its potential in this area.

Kaempferol is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key mechanisms of kaempferol-induced apoptosis include:

Activation of Caspases: Kaempferol treatment leads to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.govkoreascience.kr The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and is frequently observed in kaempferol-treated cells. nih.govmdpi.com

Modulation of Bcl-2 Family Proteins: The compound alters the balance of pro-apoptotic and anti-apoptotic proteins. It increases the expression of pro-apoptotic proteins like Bax and Bak while decreasing the expression of anti-apoptotic proteins such as Bcl-2. mdpi.comtandfonline.com This shift in balance leads to mitochondrial membrane permeabilization and the release of cytochrome c, initiating the caspase cascade.

Upregulation of Death Receptors: In some cancer cell lines, kaempferol enhances the sensitivity to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) by upregulating its receptors, DR4 and DR5. nih.gov

Reactive Oxygen Species (ROS) Generation: Kaempferol can induce apoptosis by promoting the generation of ROS, which leads to cellular damage and triggers apoptotic signaling pathways like the c-Jun N-terminal kinase (JNK) pathway. nih.gov

A study on kaempferol 3-O-β-D-galactopyranoside (trifolin), a closely related glycoside, showed it induces apoptosis in human non-small cell lung cancer cells by modulating both intrinsic and extrinsic signaling pathways, including increasing the expression of Fas, FADD, and Bax, while decreasing Bcl-2. medchemexpress.com

Kaempferol is known to inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M and G1 phases. nih.govnih.gov This prevents cancer cells from dividing and propagating.

G2/M Phase Arrest: In many cancer cell types, including breast, ovarian, and leukemia cells, kaempferol causes an accumulation of cells in the G2/M phase of the cell cycle. nih.govkoreascience.krmdpi.com This arrest is often associated with the downregulation of key regulatory proteins such as cyclin-dependent kinase 1 (CDK1), cyclin A, and cyclin B. nih.govmdpi.com It can also involve the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway, leading to the inhibitory phosphorylation of Cdc25C. koreascience.kr

G1 Phase Arrest: In other cancer models, such as liver cancer, kaempferol has been shown to induce cell cycle arrest at the G1 phase. nih.gov This can be mediated by the induction of p21, a cyclin-dependent kinase inhibitor. mdpi.com

S-Phase Arrest: In bladder cancer cells, kaempferol has been reported to cause S-phase cell cycle arrest. nih.gov

The flavonoid fraction of Carrichtera annua, containing kaempferol glycosides, was found to induce cell cycle arrest at the pre-G1 and G2/M phases in breast and liver cancer cells. nih.gov

The anti-proliferative activity of kaempferol and its derivatives has been demonstrated across a diverse range of human cancer cell lines. The compound effectively reduces cell viability and inhibits the growth of various tumors. nih.govplos.org For instance, triterpenoid (B12794562) saponins (B1172615) from Camellia oleifera meal, a source that also contains kaempferol 3-O-[β-d-xylopyranosyl-(1 → 2)-α-l-rhamnopyranosyl-(1 → 6)]-β-d-glucopyranoside, have shown broad-spectrum anti-proliferative effects. nih.gov

Cell LineCancer TypeKey FindingsReference(s)
MCF-7 Breast CancerInhibited proliferation, dependent on estrogen receptor activation. nih.gov
MDA-MB-231 Breast Cancer (Triple-Negative)Inhibited proliferation and induced apoptosis. mdpi.com
A549 Lung CancerExhibited antiproliferative activity. mdpi.com
HepG2 Liver CancerReduced cell proliferation and colony formation. nih.gov
Panc-1 Pancreatic CancerDecreased cell viability in a dose-dependent manner. plos.org
SW480 Colon CancerInhibited proliferation. nih.gov
OVCAR-3 Ovarian CancerInhibited proliferation and induced apoptosis. nih.gov
A375 MelanomaInduced cell cycle arrest and apoptosis. nih.gov
Jurkat T cells LeukemiaCaused cytotoxicity and induced apoptosis. koreascience.kr

Kaempferol exerts its anticancer effects by targeting multiple critical oncogenic signaling pathways that regulate cell growth, survival, and metastasis.

Akt Pathway: The PI3K/Akt pathway is a central node for cell survival signaling and is often hyperactivated in cancer. Kaempferol has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway in ovarian and pancreatic cancer cells. nih.govplos.org A metabolite, Kaempferol 3-O-β-D-glucuronide, has been shown to enhance AKT enzyme activity in mouse liver tissue and upregulate the phosphorylation of PAKT in HepG2 cells to increase glucose consumption. medchemexpress.com

Bax: As a key pro-apoptotic protein, Bax expression and activation are frequently upregulated by kaempferol treatment in various cancer cells, including breast cancer, which facilitates apoptosis. mdpi.comtandfonline.com

EGFR Pathway: In pancreatic cancer, kaempferol has been found to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling molecules, including Src, ERK1/2, and AKT. plos.org This blockade leads to reduced cell growth and migration. plos.org

mTOR Pathway: The mTOR pathway is another critical regulator of cell growth and proliferation that is often dysregulated in cancer. Kaempferol's inhibition of the PI3K/Akt pathway often leads to the downstream suppression of mTOR signaling.

Other Pathways: Kaempferol also modulates other pathways, including the JNK/ERK pathways in ovarian cancer and the MAPK pathway. nih.govnih.gov Molecular docking studies have suggested that kaempferol glycosides can act as potent inhibitors of the anti-apoptotic protein Bcl-2. nih.govtandfonline.com

Information regarding the specific modulation of SIRT3, Progesterone Receptor, and NUDT5 by this compound was not available in the consulted research.

While in vitro studies provide crucial mechanistic insights, in vivo studies are essential to confirm the anticancer potential of a compound. The majority of in vivo research has been conducted on the aglycone, kaempferol. These studies have demonstrated that kaempferol can effectively inhibit tumor growth in various animal models. For example, kaempferol has been found to be effective in in vivo models for breast cancer treatment. chemrxiv.org These findings in animal models provide a strong rationale for the further investigation of kaempferol and its derivatives, including this compound, as potential therapeutic agents for cancer.

Antimicrobial Activity Assessments

The antimicrobial potential of this compound has been explored, revealing a spectrum of activity against various microorganisms. Research into its specific mechanisms of action is ongoing, with current understanding largely informed by studies on related kaempferol glycosides.

Antibacterial Mechanisms and Spectrum of Activity

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. scialert.netresearchgate.net A study involving the isolation of this compound from Solenostemma argel reported its efficacy to some extent against these bacterial types. scialert.netresearchgate.net While the precise mechanisms of action for this compound are not yet fully elucidated, research on the broader family of flavonoids suggests that their antibacterial effects may involve the inhibition of bacterial nucleic acid synthesis, disruption of cytoplasmic membrane function, and inhibition of energy metabolism. Kaempferol itself has been shown to be effective against various bacterial strains, including Vibrio cholerae and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) in the range of 25-50 μg/ml. ebi.ac.uk Another complex kaempferol xyloside derivative, kaempferol 3-O-[β-d-xylopyranosyl-(1 → 2)-α-l-rhamnopyranosyl-(1 → 6)]-β-d-glucopyranoside, isolated from Camellia oleifera meal, has exhibited broad-spectrum antibacterial activity.

It is important to note that the specific spectrum of activity and the precise molecular targets of this compound require further detailed investigation.

Antiviral Mechanisms and Efficacy against Specific Viral Strains

While extensive research has been conducted on the antiviral properties of kaempferol and its other glycosidic derivatives, specific data on the antiviral activity of this compound remains limited. Studies on related compounds have shown promising results against a variety of viruses. For instance, various kaempferol glycosides have been found to be effective against coronaviruses by blocking their 3a channel, a cation-selective channel involved in virus release. thieme-connect.comnih.gov The kaempferol glycoside juglanin, for example, demonstrated a potent inhibition of the 3a-mediated current with an IC50 value of 2.3 µM. nih.gov Furthermore, other kaempferol derivatives have shown activity against Human Cytomegalovirus (HCMV). researchgate.netthieme-connect.com

The antiviral mechanisms of flavonoids, in general, are multifaceted and can include the inhibition of viral enzymes such as polymerases and proteases, as well as interference with viral attachment and entry into host cells. mdpi.com However, direct evidence of the efficacy and mechanisms of this compound against specific viral strains is not yet available in the scientific literature.

Antifungal and Antiprotozoal Considerations

The antifungal activity of kaempferol and its derivatives has been documented against several fungal pathogens. For example, kaempferol-3-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside, isolated from Phytolacca americana, exhibited significant antifungal activity against plant pathogenic fungi such as Botrytis cinerea and Magnaporthe grisea, with a proposed mechanism of action involving the lysis of fungal cell walls. ppjonline.org The minimum inhibitory concentrations (MICs) for this compound ranged from 25 to 100 µg/ml. ppjonline.org Kaempferol itself has also shown efficacy against Candida species. nih.govresearchgate.net

With regard to antiprotozoal activity, kaempferol and its glycosides have been reported to possess activity against parasites such as Leishmania. mdpi.com However, specific studies investigating the antifungal and antiprotozoal activities of this compound are currently lacking.

In Vitro and Preclinical In Vivo Antimicrobial Evaluations

In vitro studies have provided the primary evidence for the antimicrobial activities of this compound and related compounds. The antibacterial activity of this compound isolated from Solenostemma argel was confirmed through such laboratory-based assays. scialert.netresearchgate.net Similarly, the antifungal properties of other kaempferol glycosides have been characterized using in vitro models. ppjonline.org

Preclinical in vivo antimicrobial evaluations specifically for this compound are not well-documented in the available scientific literature. While some studies have investigated the in vivo antibacterial effects of extracts containing various flavonoids, the specific contribution of this compound to the observed effects has not been determined. semanticscholar.org

Neuroprotective Effects Research

Research into the neuroprotective potential of flavonoids has identified kaempferol and its glycosides as promising candidates for mitigating neuronal damage. These compounds are known to cross the blood-brain barrier and exert their effects through various mechanisms. mdpi.comnih.gov

Mechanisms of Protection in Neuronal Models

The neuroprotective effects of kaempferol and its more extensively studied glycosides, such as kaempferol-3-O-rutinoside, are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. frontiersin.orgfrontiersin.orgscielo.brnih.govrsc.orgnih.gov In neuronal models, these compounds have been shown to enhance neuronal survival, reduce oxidative stress, and modulate key signaling pathways involved in neuroinflammation and neurodegeneration, including the NF-κB and MAPK/ERK pathways. mdpi.comfrontiersin.org

Flavonoids can protect neurons by interacting with critical protein and lipid kinase signaling cascades, which leads to the inhibition of apoptosis and the promotion of neuronal survival and synaptic plasticity. nih.gov They also have the capacity to modulate the expression of neurotrophins, which are crucial for neuronal growth and survival. semanticscholar.org While these mechanisms are well-documented for kaempferol and other related glycosides, there is currently a lack of specific research on the neuroprotective mechanisms of this compound in neuronal models. Therefore, its potential in this area remains an open field for future investigation.

Modulation of Neurodegenerative Processes

While direct studies on this compound are limited, research on the broader class of kaempferol and its derivatives points to significant neuroprotective potential. Neurodegenerative diseases like Alzheimer's, Parkinson's, Huntington's, and amyotrophic lateral sclerosis involve the progressive decline and dysfunction of the nervous system. nih.gov Kaempferol and its related compounds are being investigated for their ability to counteract these processes. nih.gov

The neuroprotective effects of kaempferol derivatives are thought to stem from several mechanisms. These include preventing the buildup of amyloid fibrils, such as Aβ, tau, and α-synuclein, which are hallmarks of many neurodegenerative disorders. nih.gov They also appear to inhibit the activation of microglia, the brain's immune cells, thereby reducing the release of inflammatory factors. nih.gov Furthermore, these compounds may help restore the mitochondrial membrane to protect against oxidative stress and preserve the integrity of the blood-brain barrier. nih.gov Some kaempferol derivatives also exhibit inhibitory effects on specific enzymes like cholinesterase. nih.gov

Kaempferol-3-O-rutinoside, a structurally similar compound, has been shown to cross the blood-brain barrier and exert neuroprotective effects by stabilizing mitochondrial membranes and reducing reactive oxygen species. rsc.org This suggests that kaempferol glycosides, including this compound, could be promising candidates for the prevention and treatment of neurodegenerative diseases. rsc.org

In Vivo Models for Neuroprotection (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a widely used animal model for studying aging and neurodegenerative diseases due to its genetic similarity to humans and its short lifespan. phcog.com Studies using C. elegans have demonstrated the potential of flavonoid-rich extracts to extend lifespan and increase survival under stress conditions. mdpi.com For instance, an extract rich in flavonoids was found to prolong the lifespan of C. elegans, an effect potentially linked to the insulin/IGF signaling pathway. mdpi.com

Walnut leaf extracts, containing various flavonoids like quercetin (B1663063) and kaempferol derivatives, have shown neuroprotective effects in C. elegans models of Alzheimer's and Parkinson's diseases. mdpi.com These extracts were found to enhance resistance to thermal and oxidative stress. mdpi.com While not specific to this compound, these findings support the general neuroprotective capacity of flavonoids in this model organism.

Other Investigated Biological Activities

Hepatoprotective Mechanisms

Kaempferol and its glycosides have demonstrated significant protective effects on the liver. mdpi.com In studies using animal models, kaempferol glycosides have been shown to mitigate liver damage induced by toxins like carbon tetrachloride (CCl4). nih.govjfda-online.com

The primary mechanisms behind this hepatoprotective activity are linked to the antioxidant and anti-inflammatory properties of these compounds. mdpi.com Kaempferol can restore the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govjfda-online.com It also reduces lipid peroxidation, a key indicator of oxidative damage. mdpi.comnih.gov By inhibiting the production of reactive oxygen species, kaempferol helps to protect liver cells from damage. mdpi.com

Furthermore, kaempferol has been observed to inhibit apoptosis (programmed cell death) in hepatocytes by regulating apoptosis-related proteins. mdpi.com Some studies have also pointed to the role of kaempferol in modulating signaling pathways involved in inflammation and cell death. mdpi.com

Table 1: Effects of Kaempferol Glycosides on Liver Injury Markers in CCl4-Induced Mice

MarkerEffect of Kaempferol Glycoside TreatmentReference
Serum Aspartate Aminotransferase (AST)Decreased nih.govjfda-online.com
Serum Alanine Aminotransferase (ALT)Decreased nih.gov
Serum Alkaline Phosphatase (ALP)Decreased jfda-online.com
Hepatic Malondialdehyde (MDA)Decreased jfda-online.com
Hepatic Glutathione (GSH)Restored jfda-online.com
Hepatic Catalase (CAT) ActivityRestored jfda-online.com
Hepatic Superoxide Dismutase (SOD) ActivityRestored jfda-online.com

Cardioprotective Mechanisms

Kaempferol and its derivatives have been shown to possess cardioprotective properties in various models of cardiac injury. nih.gov These compounds can improve cardiac function by reducing myocardial apoptosis, fibrosis, oxidative stress, and inflammation. nih.gov

Kaempferol-3-O-rutinoside, for example, has been found to ameliorate heart failure after acute myocardial infarction by enhancing the expression of proteins in the PI3K-AKT signaling pathway. srce.hr This pathway is crucial for cell survival and function. This compound also reduces levels of inflammatory cytokines such as TNF-α and IL-6. srce.hr Other studies have implicated the regulation of pathways like the NF-κB/NLRP3/Caspase-1 signaling pathway in the cardioprotective effects of kaempferol derivatives. researchgate.net

Table 2: Cardioprotective Mechanisms of Kaempferol Derivatives

MechanismEffectReference
Myocardial ApoptosisAlleviated nih.gov
Myocardial FibrosisAlleviated nih.gov
Oxidative StressAlleviated nih.gov
InflammationAlleviated nih.gov
Mitochondrial FunctionPreserved nih.gov
Calcium HomeostasisPreserved nih.gov
PI3K-AKT Signaling PathwayEnhanced srce.hr
Inflammatory Cytokines (TNF-α, IL-6)Decreased srce.hr

Anti-obesity Mechanisms

Kaempferol has been reported to have anti-obesity properties, although the underlying mechanisms are still being fully elucidated. nih.gov Research in animal models suggests that kaempferol can lead to a reduction in body weight and fat accumulation. nih.govresearchgate.net

One of the proposed mechanisms involves the modulation of gut health. Kaempferol supplementation has been shown to improve intestinal barrier integrity and reduce gut inflammation by inhibiting the TLR4/NF-κB signaling pathway. nih.gov It may also counteract the gut microbiota dysbiosis associated with obesity. nih.gov

Other studies suggest that kaempferol can act centrally on the hypothalamus to regulate energy balance. researchgate.net It has been found to reduce hypothalamic inflammation, which is a key factor in the development of diet-induced obesity. researchgate.net Furthermore, kaempferol may promote the "browning" of white adipose tissue, a process that increases energy expenditure, through the activation of the AMPK/SIRT1/PGC-1α pathway. researchgate.net

Antiosteoporotic Mechanisms

Certain kaempferol glycosides have been investigated for their potential in preventing osteoporosis. In a study on ovariectomized rats, a model for postmenopausal osteoporosis, a kaempferol glycoside derivative showed promising results. chemfaces.com While not this compound itself, a related compound was found to have an anti-osteoporotic effect. chemfaces.com

The study indicated that certain kaempferol-containing compounds exhibited significant estrogenic proliferative effects in MCF-7 cells, suggesting a potential mechanism related to estrogen receptor modulation. chemfaces.com In the animal model, administration of a kaempferol derivative helped to regain bone hardness. chemfaces.com It also influenced the levels of alkaline phosphatase (ALP), a marker of bone formation. chemfaces.com

Structure Activity Relationship Sar Investigations

Influence of Glycosylation Pattern on Biological Activity

Glycosylation, the attachment of sugar molecules to the kaempferol (B1673270) aglycone, significantly modifies its physicochemical properties, such as polarity and solubility, which in turn affects its bioavailability and biological activity. nih.gov

The presence of a xyloside moiety at the 3-position of the kaempferol backbone has been shown to modulate its biological effects. While glycosylation can sometimes enhance activity, in many cases, it leads to a reduction in certain biological actions compared to the aglycone. For instance, studies on antioxidant activity have indicated that kaempferol aglycone possesses higher radical scavenging potential than its glycosylated derivatives, including those with xyloside attachments. researchgate.net This is often attributed to the fact that the hydroxyl groups, which are crucial for antioxidant activity, are involved in the glycosidic bond. nih.gov

However, the impact of the xyloside moiety is not universally diminishing across all biological activities. In some instances, glycosylation can confer or enhance specific activities. For example, certain kaempferol glycosides have shown potential in anti-rotavirus, anti-obesity, and anti-allergic activities. researchgate.net The specific type of sugar, such as xylose, influences these outcomes. nih.gov

The position of the glycosidic linkage is a critical determinant of a flavonoid's biological profile. mdpi.com For kaempferol, glycosylation commonly occurs at the 3 or 7 positions. sbmu.ac.ir The attachment of the xyloside at the 3-position, as in kaempferol 3-O-beta-D-xyloside, is a frequent structural motif found in nature. scialert.net

Comparative Biological Activity with Kaempferol Aglycone and Other Glycosides

To understand the specific contribution of the xyloside moiety at the 3-position, it is essential to compare the biological activity of this compound with its parent aglycone, kaempferol, and with other kaempferol glycosides.

Generally, the aglycone form of flavonoids, including kaempferol, tends to exhibit stronger antioxidant and anti-inflammatory activities in in vitro assays. researchgate.netresearchgate.net The free hydroxyl groups on the aglycone are more readily available to donate hydrogen atoms and scavenge free radicals. nih.gov However, glycosides can sometimes exhibit superior activity in vivo, potentially due to improved bioavailability and altered metabolic pathways. researchgate.net

When compared to other glycosides, the activity of this compound can vary. For instance, a study comparing different kaempferol glycosides found that the type of sugar (e.g., glucose, rhamnose, xylose) influences the compound's bioactivity. nih.gov Another study isolated two new kaempferol glycosides, kaempferol 3-O-α-D-glucopyranosyl (1→2) β-D-xylopyranoside and kaempferol 3-O-α-L-arabinopyranosyl (1→2) β-D-galactopyranoside, and found they had moderate antioxidant activity. researchgate.netscialert.net This suggests that even within the same class of compounds, subtle structural differences in the sugar portion can lead to significant variations in biological effects.

A comparative study on the anti-inflammatory effects of various flavonoids revealed that kaempferol glycosides with three or more sugar moieties demonstrated significant activity. mdpi.com This highlights the complexity of SAR, where the number and type of sugars, in addition to their linkage position, collectively determine the biological outcome.

Table 1: Comparative Antioxidant Activity of Kaempferol and its Glycosides

Source: Compiled from multiple studies. researchgate.netresearchgate.net

Computational Approaches in SAR Elucidation

Computational methods have become indispensable tools for investigating the structure-activity relationships of natural compounds like this compound. These approaches provide insights into the molecular interactions that underpin biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been used to study the interactions of kaempferol and its glycosides with various protein targets. For example, a study investigating the antidiabetic potential of compounds from Anacardium occidentale used molecular docking to assess the binding of this compound to therapeutic targets like glutamine-fructose-6-phosphate aminotransferase 1 (GFAT1) and dipeptidyl peptidase-4 (DPP-4). nih.gov The results showed that this compound had a high binding affinity for GFAT1. nih.gov

Table 2: Molecular Docking Scores of this compound against Diabetic Targets

Source: Adapted from a computational study on Anacardium occidentale compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new or untested compounds.

For flavonoid glycosides, QSAR studies can help to quantify the impact of different structural features, including the type and position of sugar moieties, on a specific biological endpoint. researchgate.net In the context of this compound, QSAR models could be developed to predict its activity based on descriptors that encode its structural and physicochemical properties. A study on compounds from Anacardium occidentale utilized AutoQSAR to build predictive models for the inhibition of DPP-4 and GFAT1, which included this compound. nih.gov The predicted pIC50 value for this compound against GFAT1 was 6.107, and against DPP-4 was 5.076. nih.gov

These computational approaches, in conjunction with experimental data, provide a powerful framework for understanding and predicting the biological activities of this compound and for guiding the design of new derivatives with enhanced therapeutic potential.

Compound Index

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening methodologies are pivotal in the discovery of novel bioactive compounds by leveraging the structural information of known active ligands. These computational techniques are particularly valuable when the three-dimensional structure of the biological target is unknown or when focusing on the chemical space around a known active compound. For this compound and its analogs, ligand-based approaches have been instrumental in elucidating key structural features that govern their biological activities. These methods primarily include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor and elicit a biological response. mdpi.com This model can then be used as a 3D query to screen large compound databases to identify novel molecules with similar interaction patterns. For kaempferol derivatives, pharmacophore models have been developed to pinpoint the crucial functionalities required for their therapeutic effects. frontiersin.orgnih.gov These models help in understanding why certain structural modifications enhance or diminish the activity of the parent compound.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By analyzing a set of molecules with known activities, QSAR models can predict the activity of new, untested compounds. Two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) are the common approaches. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into how the steric and electrostatic fields of a molecule influence its biological activity. researchgate.netresearchgate.net

In the context of this compound, these ligand-based virtual screening techniques have been applied to explore its potential as an antidiabetic agent. researchgate.netnih.gov For instance, studies have utilized these methods to screen for compounds from natural sources that could act on therapeutic targets for diabetes management, such as glutamine-fructose-6-phosphate aminotransferase 1 (GFAT1) and dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov

A study investigating phytoconstituents from Anacardium occidentale employed a ligand-based prediction model to identify compounds with potential action against GFAT1 and DPP-4. researchgate.netnih.gov In this research, this compound was identified as a hit compound. The study involved molecular docking simulations, a method often used to refine and validate the hits from ligand-based screening. The docking results provided specific binding affinity scores for this compound against the target proteins.

For GFAT1, this compound demonstrated a significant binding affinity, as indicated by its docking score. nih.gov Similarly, its interaction with DPP-4 was also evaluated. nih.gov The predicted inhibitory activity (pIC50) of this compound for both GFAT1 and DPP-4 was calculated using AutoQSAR, a tool for developing predictive QSAR models. nih.gov

The table below summarizes the findings from a computational study on this compound and other related compounds against key diabetic targets.

CompoundTarget ProteinDocking Score (kcal/mol)Predicted pIC50
This compoundGFAT1-7.5216.107
This compoundDPP-4Data Not Available in Source5.076
MyricetinGFAT1-7.440Data Not Available in Source
MyricetinDPP-4-8.906Data Not Available in Source
DelphinidinDPP-4-9.332Data Not Available in Source
Quercetin-3-O-beta-d-arabinofuranosideGFAT1Data Not Available in Source6.044
Quercetin-3-O-beta-d-arabinofuranosideDPP-4Data Not Available in Source5.028
Quercetin-3-O-d-galactopyranosideGFAT1Data Not Available in Source6.044
Quercetin-3-O-d-galactopyranosideDPP-4Data Not Available in Source5.156

These ligand-based virtual screening studies are crucial first steps in the drug discovery pipeline. They enable the rapid and cost-effective identification of promising lead compounds like this compound from vast chemical libraries. nih.gov The insights gained from these computational models guide further experimental validation and the rational design of more potent and selective analogs. frontiersin.orgnih.govnih.gov

Advanced Research Methodologies and Analytical Techniques

Extraction and Isolation from Complex Natural Matrices

The initial and most critical step in the analysis of kaempferol (B1673270) 3-O-beta-D-xyloside involves its efficient extraction and purification from plant tissues, which are rich in a diverse array of secondary metabolites.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the predominant techniques for the separation and analysis of kaempferol glycosides, including kaempferol 3-O-beta-D-xyloside. These methods offer high resolution and sensitivity. Reversed-phase (RP) columns, such as C18, are commonly employed for the separation of these moderately polar compounds. nih.govscielo.br The mobile phase typically consists of a gradient mixture of an aqueous solvent (often with an acidifier like formic or acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile.

UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution. This has been effectively used for the identification of flavonoid glycoside isomers and for metabolic profiling. researchgate.net Gas Chromatography (GC) is generally not suitable for the direct analysis of intact flavonoid glycosides like this compound due to their low volatility and thermal instability. Derivatization would be required, making it a less direct method.

Table 1: Examples of Chromatographic Conditions for Kaempferol Glycoside Analysis
TechniqueColumnMobile PhaseDetectionApplication Example
RP-HPLCC18Gradient of water (with 0.1% formic acid) and acetonitrilePhotodiode Array (PDA) or UV Detector (approx. 265 nm & 350 nm)Isolation of kaempferol glycosides from plant extracts. nih.gov
UPLC-Q-TOF-MS/MSC18Gradient of water (with formic acid) and methanol/acetonitrileMass Spectrometry (MS)Identification of flavonoid glycosides in Sophorae Fructus. researchgate.net
HSCCCN/A (Liquid-Liquid)Ethyl acetate (B1210297)–n-butanol–water (4:1:5, v/v/v)UV DetectorPurification of kaempferol-3,7-O-α-L-dirhamnopyranoside. researchgate.net

The purification of this compound from a crude plant extract is a multi-step process. A typical protocol begins with the extraction of plant material using solvents like ethanol or methanol. scielo.org.mx This crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, fractionation with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) can concentrate the glycosidic flavonoids in the more polar fractions, such as ethyl acetate or n-butanol. nih.gov

Following initial fractionation, column chromatography is a fundamental purification step. Common stationary phases include silica gel and Sephadex LH-20, which separates compounds based on polarity and size, respectively. nih.gov For more refined purification, High-Speed Counter-Current Chromatography (HSCCC) offers a valuable alternative by using a liquid stationary phase, which minimizes the irreversible adsorption of the sample and allows for high recovery rates. researchgate.net The final purification is often achieved through semi-preparative or preparative HPLC to yield the compound with high purity.

Spectroscopic and Spectrometric Methods for Structural Elucidation in Biological Research

Once isolated, the precise structure of this compound is determined using a combination of spectroscopic and spectrometric techniques. These methods are also vital for identifying the compound in complex mixtures and for studying its behavior in biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoids. One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net For this compound, ¹H NMR signals would confirm the presence of the kaempferol aglycone and the xylose sugar moiety, with characteristic chemical shifts and coupling constants for the aromatic and sugar protons. researchgate.netmjcce.org.mk

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. nih.govukaazpublications.com Specifically, the HMBC experiment is crucial for determining the glycosylation site by revealing long-range correlations between the anomeric proton of the xylose and the C-3 carbon of the kaempferol aglycone. mdpi.com Advanced NMR techniques can also be used to study the compound's conformation in solution and its interaction with biological macromolecules. researchgate.net

Table 2: Key NMR Data for Structural Confirmation of Kaempferol Glycosides
NMR ExperimentInformation ObtainedRelevance to this compound
¹H NMRProvides chemical shifts and coupling constants of protons.Identifies aromatic protons of the kaempferol rings and protons of the xylose unit. ukaazpublications.com
¹³C NMRProvides chemical shifts of carbon atoms.Confirms the carbon skeleton of the flavonoid and the sugar. researchgate.net
COSYShows proton-proton (¹H-¹H) correlations within a spin system.Establishes the sequence of protons within the xylose ring. nih.gov
HSQC/HMQCCorrelates directly bonded protons and carbons.Assigns specific protons to their corresponding carbons. nih.govukaazpublications.com
HMBCShows long-range (2-3 bond) correlations between protons and carbons.Crucially identifies the linkage point between the xylose sugar and the kaempferol aglycone (e.g., H-1" of xylose to C-3 of kaempferol). mdpi.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of metabolites like this compound in biological samples. researchgate.netekb.eg High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) can provide an accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula (C₂₀H₁₈O₁₀ for this compound). nih.govnih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing the fragmentation patterns of the parent ion. scielo.brnih.gov For this compound, a characteristic fragmentation in negative ion mode would be the loss of the xylose moiety (a neutral loss of 132 Da) to produce a fragment ion corresponding to the kaempferol aglycone at m/z 285. researchgate.net This specific fragmentation is diagnostic for identifying the aglycone and the type of sugar attached.

UV/Visible spectroscopy is a fundamental technique used for the detection and quantification of flavonoids. Flavonols like kaempferol exhibit two characteristic absorption maxima in their UV-Vis spectra. Band I, typically between 320-385 nm, corresponds to the B-ring cinnamoyl system, while Band II, between 240-285 nm, relates to the A-ring benzoyl system. semanticscholar.orgresearchgate.net For kaempferol glycosides, the spectrum is similar to the aglycone, although shifts in the maxima can occur depending on the position of glycosylation. researchgate.net

This technique is routinely used as a detection method in HPLC. researchgate.net Furthermore, its quantitative capabilities are leveraged in various biological assays. For example, in antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the activity of this compound can be quantified by spectrophotometrically measuring the decrease in absorbance of the DPPH radical over time. ejournal.bydntb.gov.ua

Table 3: Spectroscopic and Spectrometric Data for this compound
TechniqueParameterTypical Value/Observation
UV/Vis (in Methanol)Absorption Maxima (λmax)Band I: ~350 nm, Band II: ~265 nm. researchgate.netresearchgate.net
HR-MSMolecular FormulaC₂₀H₁₈O₁₀
LC-MS (ESI+)Precursor Ion [M+H]⁺m/z 419.097 nih.gov
LC-MS/MS (ESI-)Characteristic Fragmentm/z 285 [M-H-132]⁻ (Loss of xylose)

In Vitro Biological Assay Platforms

In vitro assays are fundamental in the preliminary assessment of a compound's biological activity, providing insights into its effects on cells and specific molecular targets in a controlled laboratory environment.

Cell Culture Models for Mechanistic and Efficacy Investigations

Cell culture models are indispensable tools for investigating the effects of compounds like this compound on cellular processes, particularly in the context of cancer research. While specific studies detailing the use of this compound are not widely available, research on its aglycone, kaempferol, demonstrates the utility of various cell lines. For instance, human cancer cell lines such as Jurkat (leukemia), MCF-7 (breast cancer), and A2780 (ovarian cancer) are frequently used to study cytotoxicity, cell cycle arrest, and apoptosis. jmb.or.krmdpi.com

Investigations into the anticancer effects of the parent compound, kaempferol, on Jurkat T cells have shown that it can induce G2/M cell cycle arrest and trigger mitochondria-dependent apoptosis. jmb.or.krnih.govkoreascience.kr Such studies typically involve treating the cells with the compound and then assessing cell viability, cell cycle distribution, and markers of apoptosis.

Table 1: Illustrative Data from Cell Culture-Based Assays on Kaempferol (Aglycone) in Jurkat T Cells

This table presents example data for the aglycone, kaempferol, to illustrate the types of findings generated in these assays. Specific data for this compound is not available.

Assay TypeCell LineObserved Effect of KaempferolReference Finding
Cell Cycle AnalysisJurkat T CellsInduction of G2/M phase cell cycle arrest nih.gov
Apoptosis AssayJurkat T CellsInduction of mitochondria-dependent apoptosis koreascience.kr
Cell ViabilityOvarian Cancer (A2780/CP70)Dose-dependent reduction in cell viability mdpi.com

Enzyme-Based Assays for Target Inhibition Studies

Enzyme inhibition assays are critical for identifying specific molecular targets of a compound. Flavonoids and their glycosides are known to inhibit various enzymes involved in disease pathology. For example, other kaempferol glycosides have been extensively studied for their inhibitory effects on enzymes like α-glucosidase and α-amylase (relevant to diabetes management), acetylcholinesterase (relevant to Alzheimer's disease), and xanthine oxidase (relevant to gout). medchemexpress.comresearchgate.netnih.gov

While specific inhibitory data for this compound is not prominent in available research, studies on related compounds such as kaempferol-3-O-rutinoside have shown potent inhibition of α-glucosidase, with activity significantly higher than the reference drug acarbose. nih.gov Similarly, kaempferol-3,7-di-O-β-glucoside has demonstrated inhibitory properties against α-amylase, α-glucosidase, and acetylcholinesterase. glpbio.comtargetmol.com These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory potency (e.g., IC50 value).

Molecular and Cellular Pathway Analysis Techniques

To understand the mechanisms underlying the biological effects observed in cell culture, a variety of molecular techniques are employed. These methods analyze the changes in protein expression and signaling pathways within the cell after treatment with the compound.

Commonly used techniques in the study of related flavonoids include:

Western Blotting: This technique is used to detect and quantify specific proteins. In the context of kaempferol research, it has been used to measure levels of proteins involved in the cell cycle (e.g., Cdc25C, Cdk1), apoptosis (e.g., Bak, PUMA, caspases), and key signaling pathways (e.g., ATM, Chk1/2, p53). mdpi.comkoreascience.kr

Flow Cytometry: This method is used to analyze cell populations. It is applied to assess cell cycle distribution (using propidium iodide staining) and to quantify apoptotic cells (using Annexin V/PI staining). mdpi.com

Fluorescence Microscopy: This allows for the visualization of cellular components and processes. For instance, it can be used to observe changes in mitochondrial membrane potential, a key event in mitochondria-dependent apoptosis. koreascience.kr

These techniques have been instrumental in demonstrating that the aglycone kaempferol's anticancer effects in Jurkat T cells are mediated through the activation of the ATM/ATR-Chk1/Chk2 pathway, leading to p53 phosphorylation, G2-arrest, and subsequent apoptosis. nih.govkoreascience.kr

In Vivo Preclinical Animal Models

Following promising in vitro results, preclinical animal models are used to evaluate a compound's efficacy, and mechanism of action in a whole-organism context.

Rodent Models for Disease Pathogenesis Studies

Rodent models, primarily mice and rats, are standard for studying disease pathogenesis and the therapeutic effects of compounds. Although no specific in vivo studies using rodent models for this compound were identified, numerous studies on other kaempferol glycosides demonstrate their application. For example, mouse models have been used to investigate the hepatoprotective, anti-inflammatory, and antipyretic effects of various kaempferol derivatives. nih.govresearchgate.netmdpi.com

In a typical study, a disease state is induced in the animals (e.g., liver injury using carbon tetrachloride), and the test group receives the compound to assess its ability to mitigate the damage compared to a control group. nih.gov Biomarkers in blood and tissue samples are then analyzed to quantify the compound's effect.

Table 2: Examples of Rodent Model Studies on Various Kaempferol Glycosides

This table provides examples of studies on related compounds to illustrate the application of rodent models in flavonoid research. Specific data for this compound is not available.

CompoundAnimal ModelDisease/Condition StudiedObserved EffectReference
Kaempferol 3-O-β-d-(2,6-di-O-α-l-rhamnopyranosyl)galactopyronosideddY MiceCarbon Tetrachloride-Induced Liver InjuryHepatoprotective nih.gov
Kaempferol-3-O-β-D-glucuronateMiceLPS-Induced InflammationAnti-inflammatory researchgate.net
Kaempferol 3-O-rutinosideMiceYeast-Induced FeverAntipyretic mdpi.com

Non-Mammalian Models (e.g., Caenorhabditis elegans) for Genetic and Longevity Research

Non-mammalian models like the nematode Caenorhabditis elegans offer powerful advantages for genetic and aging research due to their short lifespan, genetic tractability, and conserved biological pathways. While specific research on this compound in C. elegans is not documented in the available literature, this model is widely used to screen natural compounds for effects on longevity and stress resistance.

For example, studies on astragalin (kaempferol-3-O-D-glucoside) have reported that it can reduce neurodegeneration and increase the lifespan of C. elegans. ijsit.com Such research often involves measuring the lifespan of worms grown on media containing the test compound and investigating the genetic pathways involved, such as the insulin (B600854)/IGF-1 signaling pathway, which is a key regulator of aging.

Histopathological and Molecular Biomarker Analysis from Animal Tissues

While direct research on the histopathological and molecular biomarker effects of this compound in animal tissues is limited, studies on structurally related kaempferol glycosides provide significant insights into its potential activities. These studies collectively suggest that kaempferol and its glycosidic forms can modulate tissue architecture and key molecular markers associated with inflammation and oxidative stress in various animal models of tissue injury.

Hepatoprotective Effects of Kaempferol Glycosides

In a study investigating the hepatoprotective effects of kaempferol 3-O-rutinoside (K-3-R) and kaempferol 3-O-glucoside (K-3-G) in a carbon tetrachloride (CCl₄)-induced liver injury model in mice, significant protective effects were observed. nih.govnih.gov Histopathological analysis of liver sections from the CCl₄-treated group revealed severe damage, including hydropic degeneration, fatty changes, mild cellular infiltration, and widespread hepatocellular necrosis. researchgate.net In contrast, the liver tissues of mice pre-treated with K-3-R and K-3-G showed a significant mitigation of these histological alterations.

Molecular biomarker analysis in this study further elucidated the protective mechanisms. The administration of K-3-R and K-3-G prevented the CCl₄-induced increases in serum levels of aspartate aminotransferase (AST) and alkaline phosphatase (ALP), which are key indicators of liver damage. nih.govjfda-online.com Furthermore, these glycosides counteracted the effects of oxidative stress by restoring the levels of endogenous antioxidants. Specifically, they significantly restored glutathione (B108866) (GSH) levels and normalized the activities of catalase (CAT) and superoxide (B77818) dismutase (SOD) in the liver tissue. nih.govnih.govresearchgate.net A decrease in the hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, was also observed. nih.gov

These findings are summarized in the table below:

Animal ModelTissueKaempferol Glycoside(s)Histopathological FindingsMolecular Biomarkers Modulated
Male Kunming miceLiverKaempferol 3-O-rutinoside, Kaempferol 3-O-glucosideAttenuation of hydropic degeneration, fatty changes, cellular infiltration, and hepatocellular necrosis.Decreased: Serum AST, Serum ALP, Hepatic MDA. Increased/Restored: Total Protein, Hepatic GSH, Hepatic CAT activity, Hepatic SOD activity.

Gastroprotective Effects of Kaempferol Glycosides

A study on a mixture of kaempferol-3-O-sambubioside and kaempferol-3-O-sophoroside (MaSS) demonstrated significant gastroprotective effects in an ethanol-induced gastric lesion model in rats. dntb.gov.uamdpi.comnih.gov Histological analysis of the gastric tissue in the ethanol-treated group showed significant damage, including edema in the mucosa and submucosa. mdpi.comnih.gov Pre-treatment with the kaempferol glycoside mixture prevented this edema and diminished the microscopic gastric lesions. mdpi.comnih.govnih.gov

The molecular biomarker analysis revealed that the gastroprotective effects were associated with the modulation of inflammatory cytokines. The MaSS mixture inhibited the increase in the pro-inflammatory cytokine interleukin-6 (IL-6) in the gastric tissue. mdpi.comnih.govresearchgate.net Concurrently, it provoked an increment in the concentration of the anti-inflammatory cytokine interleukin-10 (IL-10). mdpi.comnih.gov Additionally, an increase in catalase (CAT) activity was observed, indicating a role in mitigating oxidative stress. mdpi.comnih.gov

The table below summarizes these findings:

Animal ModelTissueKaempferol Glycoside(s)Histopathological FindingsMolecular Biomarkers Modulated
Male Sprague Dawley ratsStomachKaempferol-3-O-sambubioside, Kaempferol-3-O-sophorosidePrevention of edema in the mucosa and submucosa; diminished microscopic gastric lesions.Decreased: Gastric IL-6. Increased: Gastric IL-10, Catalase (CAT) activity.

Anti-inflammatory Effects of a Kaempferol Glycoside

The anti-inflammatory potential of kaempferol-3-O-β-d-glucuronate (K3G) has also been explored. nih.gov In a lipopolysaccharide (LPS)-induced inflammation model in mice, K3G was found to reduce inflammation. nih.gov Molecular analysis revealed that K3G significantly inhibited the production of various pro-inflammatory mediators, including interleukin-1β (IL-1β). nih.gov Furthermore, it upregulated the secretion of the anti-inflammatory cytokine IL-10. nih.gov A key finding from this research was that K3G blocks the phosphorylation of NF-κB, a critical regulator of the inflammatory response. nih.gov

The following table details these findings:

Animal ModelTissue/ModelKaempferol GlycosideHistopathological FindingsMolecular Biomarkers Modulated
MiceLPS-induced inflammation modelKaempferol-3-O-β-d-glucuronateReduction of inflammation (details on specific tissue histopathology not provided in abstract).Decreased: Pro-inflammatory mediators (e.g., IL-1β), Phosphorylation of NF-κB. Increased: Anti-inflammatory cytokine (IL-10).

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets and Signaling Pathways

While the broader flavonoid class, including kaempferol (B1673270), is known to modulate numerous cellular signaling pathways, the specific molecular targets of kaempferol 3-O-beta-D-xyloside are yet to be determined. nih.gov Future research must prioritize the identification of its direct binding partners and the downstream signaling cascades it influences. Studies on the aglycone, kaempferol, have shown interactions with pathways involved in apoptosis, inflammation, and cell cycle regulation, such as the Bax/Bcl-2 and caspase-3 pathways, as well as the ASK1/JNK1/2/p38 signaling cascade. mdpi.com A critical research question is whether the xyloside moiety confers novel targeting capabilities or alters the affinity for known targets of kaempferol. Advanced techniques such as affinity chromatography, proteomics, and computational molecular docking studies will be instrumental in mapping these interactions. researchgate.net

Table 1: Potential Molecular Targets for Investigation

Potential Target Class Specific Examples Rationale
Protein Kinases MAPK, PI3K/Akt Known targets for kaempferol; modulation can impact cell proliferation and survival. researchgate.net
Transcription Factors NF-κB, AP-1 Central regulators of inflammation and immune responses.
Apoptotic Proteins Caspases, Bcl-2 family Key effectors of programmed cell death, a common target for anticancer agents. nih.govmdpi.com
Cell Cycle Regulators Cyclins, CDKs Influence on cell cycle progression is a hallmark of many flavonoids. nih.gov
Enzymes Aldose Reductase Inhibition is relevant for diabetic complications. researchgate.net

Investigation of Synergistic Effects with Other Natural Compounds or Therapeutic Agents

The therapeutic efficacy of natural compounds can often be enhanced through synergistic combinations. Research has demonstrated that kaempferol exhibits synergistic antioxidant and anticancer effects when combined with other flavonoids like quercetin (B1663063) or with conventional chemotherapeutic drugs such as etoposide. mdpi.comnih.gov It is plausible that this compound could also act synergistically. Future studies should explore its potential in combination with other phytochemicals or established drugs. Such investigations could reveal benefits like dose reduction of toxic chemotherapeutics, overcoming drug resistance, and achieving a multi-targeted therapeutic effect. nih.gov

Development and Application of Advanced Preclinical Models for Efficacy and Mechanism Validation

To translate basic findings into potential therapeutic applications, robust preclinical evidence is essential. While initial studies may utilize cell lines, validation in more complex models is crucial. For instance, studies on other kaempferol glycosides have used carbon tetrachloride-induced liver injury models in mice to demonstrate hepatoprotective effects. nih.gov Future research on this compound should employ a range of advanced preclinical models, including:

Animal Models of Disease: Utilizing models that accurately mimic human diseases such as specific cancers, metabolic disorders, or neurodegenerative conditions.

Organoid Cultures: Three-dimensional organoids derived from patient tissues can offer more predictive insights into efficacy and toxicity than traditional 2D cell cultures.

Humanized Mouse Models: These models, which incorporate human cells or tissues, can provide a more accurate assessment of the compound's effect in a human-like physiological context.

Strategies for Enhancing Bioavailability and Systemic Delivery in Experimental Models

A significant hurdle for the therapeutic application of many flavonoids, including kaempferol and its glycosides, is their low bioavailability, which stems from poor water solubility and extensive metabolism. researchgate.netnih.gov The xyloside moiety may influence the absorption and metabolic fate of the parent kaempferol molecule. nih.gov Therefore, a key area of future research is the development of strategies to enhance its systemic delivery. Potential approaches include:

Nano-formulations: Encapsulating this compound in nanoparticles, liposomes, or micelles to improve solubility and protect it from rapid degradation.

Enzymatic Modification: As demonstrated with other glycosides, enzymatic transglycosylation could be used to attach additional sugar moieties, potentially improving water solubility. researchgate.net

Co-administration with Bioenhancers: Investigating the use of compounds that can inhibit metabolic enzymes or enhance intestinal absorption.

Refinement of Research Methodologies for Complex Biological Systems

Understanding the full spectrum of a natural compound's activity requires a holistic approach that moves beyond single-target-single-outcome analysis. Future research on this compound should leverage systems biology methodologies. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular perturbations induced by the compound. This approach can help in identifying novel mechanisms of action, predicting off-target effects, and discovering biomarkers for monitoring therapeutic response.

Addressing Remaining Research Gaps for a Comprehensive Academic Understanding

A comprehensive understanding of this compound is currently limited by several knowledge gaps. A systematic research program should be designed to address these deficiencies.

Table 2: Key Research Gaps and Proposed Studies

Research Gap Proposed Area of Study Objective
Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion (ADME) studies. To understand the bioavailability and fate of the compound in vivo.
Comparative Efficacy Head-to-head comparison with kaempferol and other glycosides. To determine the specific contribution of the xyloside moiety to biological activity.
Long-term Effects Chronic administration studies in animal models. To evaluate sustained efficacy and potential for cumulative effects.
Mechanistic Details In-depth analysis of signaling pathways identified in initial screens. To fully elucidate the molecular mechanism of action.

By systematically addressing these future research directions, the scientific community can build a robust body of evidence to define the therapeutic potential of this compound.

Q & A

Q. What analytical techniques are recommended for structural identification of kaempferol 3-O-β-D-xyloside?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are critical for resolving its glycosylation pattern and distinguishing it from structurally similar derivatives (e.g., kaempferol 3-O-rutinoside). NMR can confirm the β-D-xylosyl linkage at the C3 position, while HR-MS provides accurate mass data (e.g., m/z 740.1741 for [M+H]⁺) . Chromatographic methods (HPLC-UV/ELSD) with validated pharmacopoeial standards are essential for purity assessment .

Q. How does the glycosylation site (C3 vs. C7) influence kaempferol derivatives’ bioactivity?

Glycosylation at C3 enhances solubility and stability compared to aglycone kaempferol, but may reduce direct antioxidant activity due to steric hindrance. For example, kaempferol 3-O-β-D-xyloside shows moderate ROS scavenging in vitro, while C7-glycosylated analogs (e.g., kaempferol 7-O-rhamnoside) exhibit altered cellular uptake kinetics .

Q. What plant sources are validated for isolating kaempferol 3-O-β-D-xyloside?

It is primarily isolated from Ginkgo biloba leaves and legumes (e.g., Phaseolus vulgaris). Extraction protocols typically involve methanol/water mixtures, followed by column chromatography (e.g., Sephadex LH-20) and semi-preparative HPLC .

Advanced Research Questions

Q. What experimental models are suitable for studying its mechanism in sepsis-related ARDS?

Ligature-induced rat models of sepsis-related ARDS (e.g., LPS challenge) are widely used. Kaempferol 3-O-β-D-xyloside reduced NF-κB and HIF-1α signaling in alveolar macrophages, with dose-dependent suppression of IL-6 and TNF-α (IC₅₀ ~15 μM). Network pharmacology identified PI3K-Akt as a key pathway, validated via Western blot .

Q. How do contradictory bioactivity data arise across studies?

Discrepancies in anti-inflammatory potency (e.g., IC₅₀ ranging from 10–50 μM) may stem from:

  • Glycosylation variability : Xylosyl vs. glucosyl derivatives alter membrane permeability.
  • Cell-type specificity : Higher efficacy in macrophages vs. epithelial cells due to differential receptor expression .
  • Assay interference : Fluorescence-based ROS assays may overestimate activity if metabolites interact with probes .

Q. What methodologies resolve challenges in quantifying low-abundance derivatives in biological matrices?

LC-MS/MS with MRM (Multiple Reaction Monitoring) is optimal. For example, transition m/z 740.1 → 287.0 (aglycone fragment) achieves a LOD of 0.1 ng/mL in plasma. Biosensors using flavonoid-responsive transcriptional regulators (e.g., FLS1-coupled fluorescence) enable real-time monitoring in cell cultures .

Q. How can network pharmacology optimize target identification for kaempferol derivatives?

Integrate KEGG and GO enrichment analyses with molecular docking. In sepsis models, kaempferol 3-O-β-D-xyloside showed high affinity for TLR4/MD2 (docking score: −9.2 kcal/mol), corroborating its suppression of NF-κB . Cross-validate predictions with CRISPR-Cas9 knockout models (e.g., PI3K-KO macrophages) .

Q. What pharmacokinetic limitations hinder its therapeutic translation?

Low oral bioavailability (<5%) due to efflux by P-glycoprotein and extensive phase II metabolism (glucuronidation). Nanoformulations (e.g., liposomes) improve plasma half-life from 2.1 h to 8.7 h in murine models. Synergy with CYP450 inhibitors (e.g., ketoconazole) enhances systemic exposure .

Methodological Recommendations

  • For in vitro assays : Use primary macrophages or HepG2 cells (for hepatotoxicity studies) with serum-free media to avoid flavonoid-protein binding artifacts .
  • For biosensor validation : Calibrate fluorescence signals against HPLC-quantified standards to avoid false positives from matrix effects .
  • For structural analogs : Compare fragmentation patterns (MS/MS) to differentiate regioisomers (e.g., 3-O-xyloside vs. 7-O-rhamnoside) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.